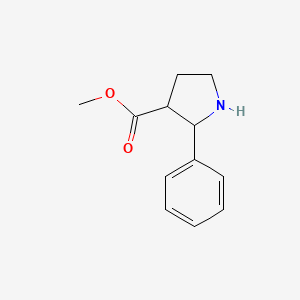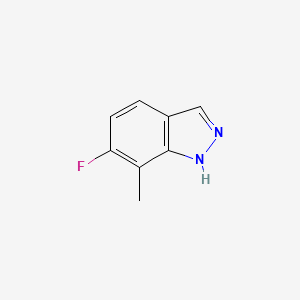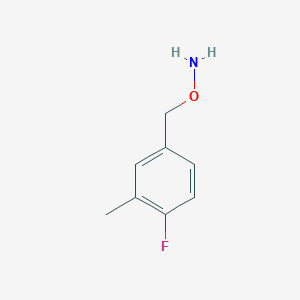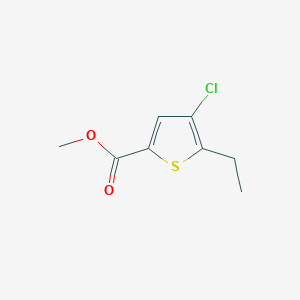
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-phenoxy-N,N-dimethylacetamide.
Reduction: Formation of 2-(3-aminophenoxy)-N,N-dimethylacetamide.
Substitution: Formation of 2-(3-halophenoxy)-N,N-dimethylacetamide.
Scientific Research Applications
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with amino acid residues in proteins, while the acetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide: Differing in the position of the hydroxy group, which can affect its reactivity and binding properties.
2-(3-methoxyphenoxy)-N,N-dimethylacetamide: The methoxy group can influence the compound’s solubility and chemical stability.
2-(3-hydroxyphenoxy)-N,N-diethylacetamide: The presence of ethyl groups instead of methyl groups can alter the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,7H2,1-2H3 |
InChI Key |
PSZMFIQYKZFDEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)












